![molecular formula C7H8O3 B1267614 3-氧杂双环[3.2.1]辛烷-2,4-二酮 CAS No. 6054-16-6](/img/structure/B1267614.png)
3-氧杂双环[3.2.1]辛烷-2,4-二酮
描述
Synthesis Analysis
The synthesis of 3-Oxabicyclo[3.2.1]octane-2,4-dione derivatives often involves intricate reactions like the Diels-Alder reaction, which yields endo- and exo-adducts with specific stereoselectivity, depending on the reactants and conditions used. For instance, the reaction with cyclopentadiene produces the expected endo-adduct, highlighting the compound's reactivity and utility as a precursor in synthetic organic chemistry (Camps et al., 1984).
Molecular Structure Analysis
The molecular structure of 3-Oxabicyclo[3.2.1]octane-2,4-dione derivatives has been extensively analyzed through spectroscopic methods and X-ray crystallography. These analyses reveal intricate details about their stereochemistry and conformation. For example, studies have shown the formation of heterochiral infinite zigzag tapes in crystals, indicating the compound's potential for self-assembly and application in supramolecular chemistry (Kostyanovsky et al., 1999).
Chemical Reactions and Properties
3-Oxabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, showcasing its versatility. For instance, its reactions with different dienes through the Diels-Alder mechanism demonstrate its reactivity and the influence of steric and electrostatic factors on its chemical behavior (Camps et al., 1984). Moreover, its ability to form highly substituted derivatives through stereoselective synthesis highlights its significance in creating complex molecular architectures (Khlevin et al., 2012).
Physical Properties Analysis
The physical properties of 3-Oxabicyclo[3.2.1]octane-2,4-dione and its derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in material science and pharmaceutical research. These properties are determined through methods like X-ray crystallography, which provides insights into the compound's molecular packing and intermolecular interactions, influencing its physical behavior (Kostyanovsky et al., 1999).
Chemical Properties Analysis
The chemical properties of 3-Oxabicyclo[3.2.1]octane-2,4-dione, including its reactivity with various chemical reagents, ability to undergo cycloaddition reactions, and potential for forming structurally complex molecules, make it a valuable compound in synthetic organic chemistry. Its reactivity patterns are explored through reactions with cyclopentadiene and other dienes, demonstrating its utility in constructing complex molecular structures with specific stereochemistry (Camps et al., 1984).
科学研究应用
生物活性分子的合成
3-氧杂双环[3.2.1]辛烷-2,4-二酮是合成具有潜在生物活性特性的多羟基化衍生物的前体。这些衍生物可用作生物活性分子的合成模块,展示出与具有抗肿瘤和糖苷酶抑制剂活性的分子的类似结构 (Khlevin 等人,2012)。
光重排研究
该化合物参与光重排研究,这对于理解光照下的化学反应至关重要。例如,相关化合物的辐照导致形成 2-烷基-3-氧杂三环[3.3.0.02,8]辛烷-4,6-二酮等结构,这在合成光化学中很重要 (Mori 等人,1988)。
狄尔斯-阿尔德反应研究
3-氧杂双环[3.2.1]辛烷-2,4-二酮用于研究狄尔斯-阿尔德反应,这是有机合成中的关键方法。这项研究提供了对立体选择性和反应机理的见解,为复杂有机化合物的合成提供了有价值的信息 (Camps 等人,1984)。
氧杂杂环天然分子的合成
氧杂双环[3.2.1]辛烷骨架(3-氧杂双环[3.2.1]辛烷-2,4-二酮中的关键元素)对于合成氧杂杂环天然分子至关重要。这些结构存在于生物学上重要的化合物中,如昆虫信息素、植物生长调节剂和碳水化合物 (Ievlev 等人,2016)。
不对称合成
该化合物在 8-氧杂双环[3.2.1]辛烷衍生物的不对称合成中起着重要作用。这种不对称合成对于生产具有特定手性的化合物至关重要,手性是制药和农化工业中的关键因素 (Ishida 等人,2010)。
凝血酶抑制研究
3-氧杂双环[3.2.1]辛烷-2,4-二酮的衍生物已被探索其在凝血酶抑制中的潜力。这项研究对开发针对与血液凝固相关的疾病的新治疗剂具有重要意义 (Kudryavtsev,2010)。
催化合成应用
该化合物用于催化合成过程,例如钯催化的环烯化。这对于功能化双环化合物的简便合成很重要,而功能化双环化合物在创建一系列生物活性分子中至关重要 (Takeda 和 Toyota,2011)。
材料科学研究
在材料科学中,3-氧杂双环[3.2.1]辛烷-2,4-二酮衍生物因其在新型可溶性聚酰亚胺中的特性而受到研究。这些聚合物具有独特的结构特征,在高性能材料中显示出有希望的应用 (Li 等人,2000)。
属性
IUPAC Name |
3-oxabicyclo[3.2.1]octane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-4-1-2-5(3-4)7(9)10-6/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHURIINGLSKBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286396 | |
| Record name | 3-oxabicyclo[3.2.1]octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxabicyclo[3.2.1]octane-2,4-dione | |
CAS RN |
6054-16-6 | |
| Record name | Norcamphoric anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-oxabicyclo[3.2.1]octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-CYCLOPENTANEDICARBOXYLIC ANHYDRIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 3-Oxabicyclo[3.2.1]octane-2,4-dione and its derivatives?
A1: 3-Oxabicyclo[3.2.1]octane-2,4-dione, often found as a derivative like rel[1S,5R,6R]-3-oxabicyclo[3.2.1]octane-2,4-dione-6-spiro-3′-(tetrahydrofuran-2′,5′-dione) (DAn), features a spiro tricyclic structure. This unique structure significantly influences the properties of polymers synthesized using DAn as a building block. [, , , ] For instance, the unsymmetrical nature of the spiro alicyclic structure in DAn contributes to the excellent solubility of the resulting polyimides in a wide range of organic solvents. []
Q2: How is 3-Oxabicyclo[3.2.1]octane-2,4-dione typically utilized in material science?
A2: 3-Oxabicyclo[3.2.1]octane-2,4-dione derivatives, particularly DAn, are valuable monomers in synthesizing polyimides. These polymers are known for their high thermal stability, excellent mechanical properties, and good chemical resistance. [, , , ]
Q3: What are the advantages of using 3-Oxabicyclo[3.2.1]octane-2,4-dione derivatives in polyimide synthesis?
A3: The incorporation of 3-Oxabicyclo[3.2.1]octane-2,4-dione derivatives like DAn into polyimide backbones leads to several beneficial properties:
- Enhanced Solubility: The unique spiro alicyclic structure disrupts polymer chain packing, resulting in improved solubility in common organic solvents. This is crucial for processing and application. [, ]
- Tunable Properties: Researchers can fine-tune the thermal and optical properties of the resulting polyimides by adjusting the ratio of DAn to other monomers during copolymerization. []
- Optical Properties: Certain DAn-based polyimides exhibit blue fluorescence, making them potentially suitable for optoelectronic applications. []
Q4: Are there any studies on the optical properties of polymers derived from 3-Oxabicyclo[3.2.1]octane-2,4-dione?
A4: Yes, research has demonstrated that alternating copolyimides containing 9,10-diphenylanthracene units and synthesized using DAn show blue fluorescence, both in solution and in the film state. This suggests potential applications in light-emitting devices. []
Q5: What analytical techniques are commonly used to characterize polymers incorporating 3-Oxabicyclo[3.2.1]octane-2,4-dione?
A5: Various analytical techniques are employed to characterize these polymers, including:
- NMR Spectroscopy: Used to confirm the structure and composition of the synthesized polymers. [, ]
- Thermal Analysis (TGA, DSC): To determine the thermal stability and glass transition temperatures of the polyimides. [, , , ]
- Spectroscopy (UV-Vis, Fluorescence): To investigate the optical properties of the polymers. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

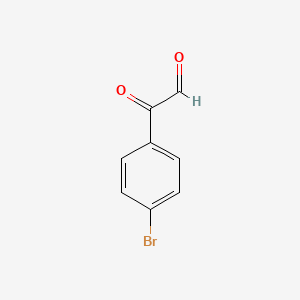


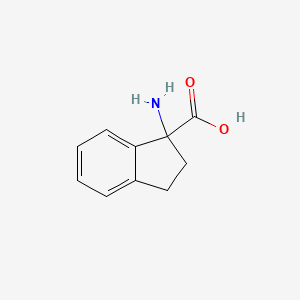
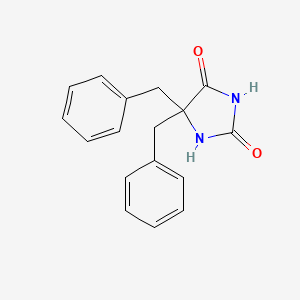
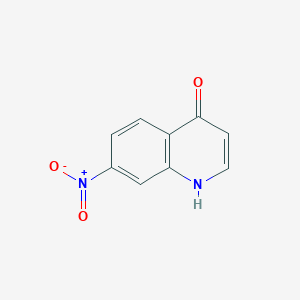
![1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1267543.png)


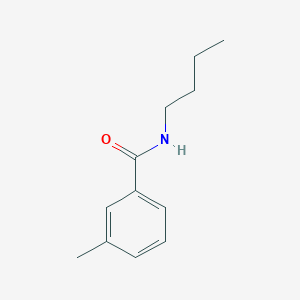

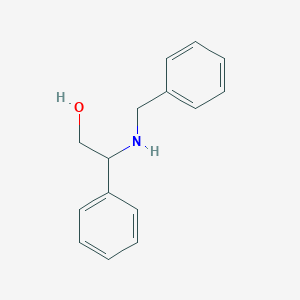
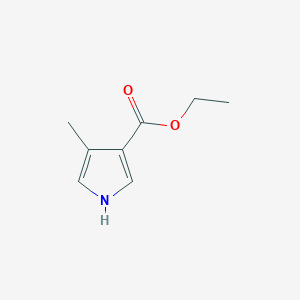
![2-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B1267552.png)